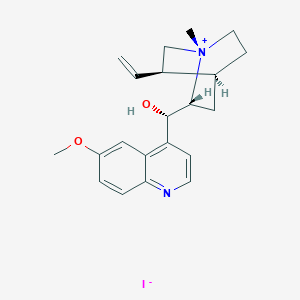
Quinidine methiodide
Overview
Description
Quinidine methiodide is a derivative of quinidine, which is a stereoisomer of quinine. Quinidine is an alkaloid derived from the bark of the Cinchona tree and has been used historically as an antiarrhythmic and antimalarial agent . This compound, specifically, is a quaternary ammonium compound with the molecular formula C21H27IN2O2 .
Mechanism of Action
Target of Action
Quinidine methiodide, also known as 1-Methylquinidinium iodide, primarily targets sodium channels in Purkinje fibers . These fibers play a crucial role in the conduction system of the heart, transmitting electrical impulses that regulate the heart’s rhythm.
Mode of Action
This compound interacts with its targets by blocking the fast inward sodium current (I Na) . This blockage is known as a ‘use dependent block’, meaning that at higher heart rates, the block increases, while at lower heart rates, the block decreases . This interaction results in the prolongation of the cellular action potential .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cardiac conduction system . By blocking sodium and potassium currents, this compound prolongs the action potential of cardiac cells, thereby affecting the rhythm of the heart .
Pharmacokinetics
The pharmacokinetics of quinidine, the parent compound of this compound, have been well-studied. The apparent volume of distribution is between 2.0 to 3.5 litres/kg, and the elimination half-life is between 5 to 12 hours . Clearance is reduced in the elderly, in patients with cirrhosis, and in those with congestive heart failure . The major metabolite of quinidine is 3-hydroxy-quinidine, which has a larger volume of distribution and an elimination half-life of about 12 hours . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of heart rhythm . By blocking sodium channels and prolonging the action potential, this compound can restore normal sinus rhythm and treat various arrhythmias .
Action Environment
Environmental factors such as the patient’s age, liver function, and heart health can influence the action, efficacy, and stability of this compound . For example, clearance of the drug is reduced in the elderly and in patients with cirrhosis or congestive heart failure . These factors can affect the drug’s bioavailability and therapeutic effect.
Biochemical Analysis
Biochemical Properties
Quinidine Methiodide interacts with various enzymes and proteins. It is a lipophilic organic cation, and its absorption in the intestine has been suggested to be mediated by a specific transport system . This system recognizes the N-dimethyl or N-diethyl moieties of compounds .
Cellular Effects
Quinidine, from which this compound is derived, has significant effects on cells. It greatly enhances the cytotoxicity of vincristine (VCR) in tumor cells, especially in VCR-resistant sublines . A non-toxic concentration of quinidine can increase VCR cytotoxicity in these resistant tumor cells by about 50 to 80 times .
Molecular Mechanism
Quinidine, the parent compound of this compound, works primarily by blocking the fast inward sodium current (I Na)This means at higher heart rates, the block increases, while at lower heart rates, the block decreases .
Temporal Effects in Laboratory Settings
The effects of Quinidine, and by extension this compound, can change over time in laboratory settings. Quinidine is known to suppress benign and lethal ventricular arrhythmias in 50 to 80% of patients .
Dosage Effects in Animal Models
In animal models, the effects of Quinidine vary with different dosages. For instance, in dogs, the recommended dosage of Quinidine sulfate is 5–10 mg/kg, IV, every 6 hours, or 6–20 mg/kg, PO, every 6–8 hours .
Metabolic Pathways
Quinidine is metabolized via 3-hydroxylation and N-oxygenation by cytochrome P450 3A4 . These metabolites are less electrophysiologically active than the parent drug .
Transport and Distribution
This compound, being a lipophilic organic cation, is likely to be transported and distributed within cells and tissues in a manner similar to Quinidine. The transport of Quinidine at the apical membrane in Caco-2 cells is mediated by a specific transport system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinidine methiodide typically involves the methylation of quinidine. This process can be achieved by reacting quinidine with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Quinidine methiodide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinidine N-oxide, while reduction can yield demethylated quinidine derivatives .
Scientific Research Applications
Quinidine methiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on ion channels and cellular electrophysiology.
Industry: It is used in the production of other pharmaceuticals and as a reference compound in quality control.
Comparison with Similar Compounds
Similar Compounds
- Quinidine ethiodide
- Cinchonine methiodide
- Cinchonidine methiodide
- Quinine methiodide
Uniqueness
Quinidine methiodide is unique due to its specific quaternary ammonium structure, which imparts distinct pharmacological properties. Compared to other similar compounds, this compound has a higher affinity for sodium channels and a more pronounced effect on cardiac electrophysiology .
Properties
IUPAC Name |
(5-ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2O2.HI/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14-15,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQSDVGBERUTGX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42982-87-6 | |
| Record name | 42982-87-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Quinidine Metiodide interact with squid axon membranes, and what are the downstream effects?
A1: Unlike Quinidine Hydrochloride, Quinidine Metiodide only impacts squid axon membranes when applied internally []. This suggests that the charged nature of Quinidine Metiodide might hinder its ability to passively diffuse across the membrane. Upon reaching the intracellular side, both Quinidine Metiodide and Quinidine Hydrochloride exhibit similar effects: they suppress both sodium and potassium conductance increases. This suppression of ion channels ultimately leads to a decrease in action potential propagation and a prolongation of the action potential's falling phase [].
Q2: How does the structure of Quinidine Metiodide relate to its curariform activity compared to other cinchona alkaloid derivatives?
A2: Research indicates that Quinidine Metiodide and other quaternary ammonium iodides derived from quinidine and cinchonidine exhibit higher curariform activity and toxicity compared to their quinine and cinchonine counterparts []. This suggests that the stereochemistry and substitutions on the quinoline and quinuclidine rings within the cinchona alkaloid structure significantly influence their interaction with nicotinic acetylcholine receptors, ultimately affecting their curariform potency and toxicity profile [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)
![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)
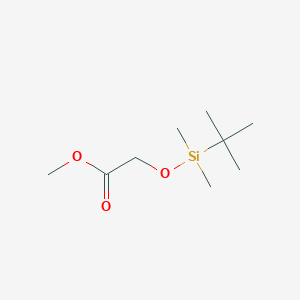
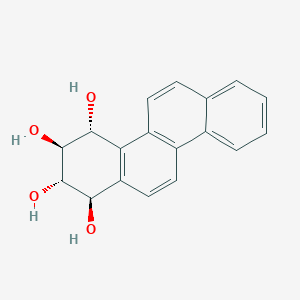
![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)
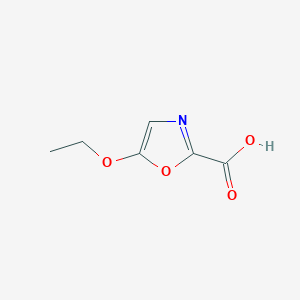
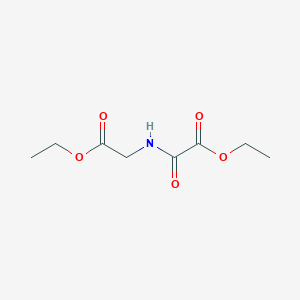
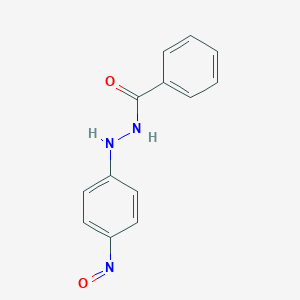
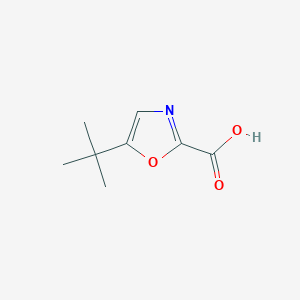
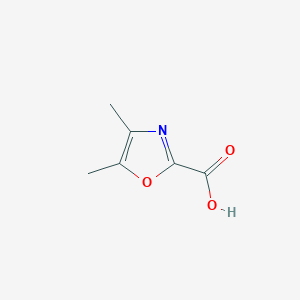
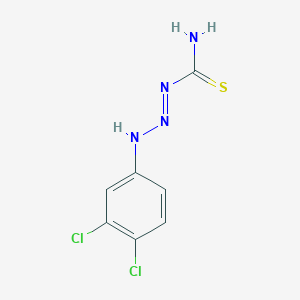
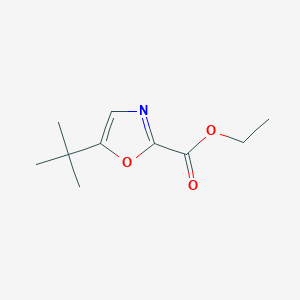
![Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate)](/img/structure/B42291.png)

